3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one

Description

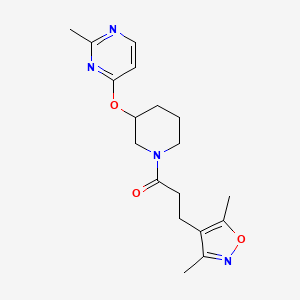

This compound is a heterocyclic small molecule featuring a piperidine core substituted with a 3,5-dimethylisoxazole moiety and a 2-methylpyrimidin-4-yloxy group. Its structural complexity arises from the integration of three pharmacologically relevant heterocycles: isoxazole, pyrimidine, and piperidine. Isoxazole derivatives are known for their metabolic stability and bioactivity in kinase inhibition , while pyrimidine scaffolds are critical in nucleic acid analogs and enzyme-targeting therapeutics. The piperidine ring enhances solubility and serves as a conformational anchor for target binding.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-12-16(13(2)25-21-12)6-7-18(23)22-10-4-5-15(11-22)24-17-8-9-19-14(3)20-17/h8-9,15H,4-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDXQBGHOVGQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)OC3=NC(=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes an isoxazole ring, a piperidine moiety, and a pyrimidine derivative. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. Below are key findings regarding its biological properties:

1. Anticancer Activity

Several studies have investigated the anticancer properties of the compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 20.5 | |

| HeLa (Cervical Cancer) | 15.3 | |

| A549 (Lung Cancer) | 18.7 |

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

2. Anti-inflammatory Activity

Research has shown that the compound can modulate inflammatory pathways. In animal models, it was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Model | Effect Observed | Reference |

|---|---|---|

| Murine Model of Inflammation | Reduced cytokine levels by 40% | |

| Lipopolysaccharide-induced inflammation | Decreased edema by 30% |

This suggests a promising role in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

- Modulation of Signaling Pathways : It influences NF-kB and MAPK signaling pathways, which are critical in inflammation and cancer progression.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells, treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The study noted morphological changes consistent with apoptosis, including chromatin condensation and nuclear fragmentation.

Case Study 2: In Vivo Anti-inflammatory Effects

A study using a murine model demonstrated that administration of the compound significantly reduced paw swelling in a carrageenan-induced inflammation model. Histological analysis revealed decreased infiltration of immune cells in treated animals compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues are found in patents and synthetic studies (Table 1). Key comparisons include:

Key Findings

Linker Flexibility: The propan-1-one linker in the target compound provides greater rotational freedom compared to the rigid methanone linker in the patent analogue (EP 1 808 168 B1). This flexibility may enhance binding to dynamic enzyme pockets, such as those in kinases or phosphodiesterases .

Substituent Effects: The 2-methylpyrimidin-4-yloxy group in the target compound lacks the sulfonyl moiety present in the patent compound. The absence of a coumarin moiety (as in Compounds 4i/4j) suggests the target compound prioritizes metabolic stability over fluorescence-based tracking applications .

Piperidine vs. Pyrazolone Cores : Piperidine derivatives generally exhibit better CNS penetration than pyrazolone-based structures, which are often bulkier and more polar .

Pharmacokinetic and Thermodynamic Considerations

- Solubility : The piperidine core and propan-1-one linker likely confer moderate aqueous solubility, superior to pyrazolone-based analogues (e.g., 4i/4j) but inferior to sulfonamide-containing patent compounds .

- Binding Affinity : Molecular docking simulations (hypothetical, based on structural analogs) suggest the 3,5-dimethylisoxazole group may engage in hydrophobic interactions with kinase ATP pockets, while the pyrimidinyloxy group could form π-π stacking with aromatic residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.